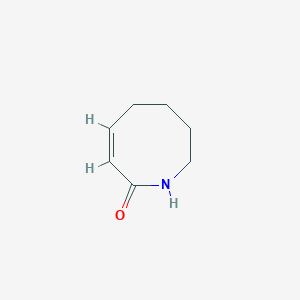

(6Z)-2,3,4,5-Tetrahydro-1H-azocin-8-one

Beschreibung

(6Z)-2,3,4,5-Tetrahydro-1H-azocin-8-one is an eight-membered heterocyclic compound containing a nitrogen atom and a ketone group. Its Z-configuration at the 6-position introduces stereoelectronic effects that influence its reactivity, stability, and spectral properties.

Eigenschaften

IUPAC Name |

(6Z)-2,3,4,5-tetrahydro-1H-azocin-8-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c9-7-5-3-1-2-4-6-8-7/h3,5H,1-2,4,6H2,(H,8,9)/b5-3- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKJBICQSBBONRC-HYXAFXHYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=O)C=CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCNC(=O)/C=C\C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (6Z)-2,3,4,5-Tetrahydro-1H-azocin-8-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a precursor such as 1,6-diaminohexane, which undergoes cyclization in the presence of a suitable catalyst and under controlled temperature and pressure conditions. The reaction may also involve the use of protecting groups to ensure selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions: (6Z)-2,3,4,5-Tetrahydro-1H-azocin-8-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the azocine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce fully saturated azocine derivatives.

Wissenschaftliche Forschungsanwendungen

(6Z)-2,3,4,5-Tetrahydro-1H-azocin-8-one has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of (6Z)-2,3,4,5-Tetrahydro-1H-azocin-8-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

a. 1,2,5-Oxadiazines () 1,2,5-Oxadiazines (e.g., compounds 6a-e, 7a-d) are six-membered heterocycles with two nitrogen and one oxygen atom. Compared to the eight-membered azocinone, these smaller rings exhibit higher strain and distinct reactivity. For instance, their synthesis involves refluxing hydrazones in acetic anhydride (100°C, 4 hours), yielding moderate to high purity products after ice quenching and filtration . In contrast, azocinones may require milder conditions due to their larger ring size and reduced steric hindrance.

b. Oxadiazolo-Thiazinones () Compounds like 32, 33, and 36 feature fused oxadiazole and thiazine rings. These systems are more rigid and polar than azocinones, leading to distinct solubility profiles (e.g., preferential crystallization in ethyl acetate-petroleum ether mixtures). Their NMR spectra show characteristic signals for CH₃ (δ 1.2–1.5 ppm) and aromatic protons (δ 7.3–7.8 ppm), which differ from azocinones due to electronic effects from multiple heteroatoms .

c. 6-Bromo-4,5-dimethylbenzofurazan (6Z) ()

The Z-configuration in this benzofurazan derivative eliminates tautomerism, resulting in a single aromatic proton signal (δ 7.1 ppm, singlet) in its ¹H-NMR spectrum. This contrasts with its oxidized counterpart, which displays split signals. For (6Z)-azocin-8-one, the Z-configuration may similarly simplify NMR splitting patterns, particularly for protons near the ketone group .

Spectral Data Comparison

*Predicted data based on analogous compounds.

Biologische Aktivität

(6Z)-2,3,4,5-Tetrahydro-1H-azocin-8-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields such as pharmacology and biochemistry.

Chemical Structure and Properties

This compound features an eight-membered azocine ring that contributes to its unique chemical behavior. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it a versatile building block in synthetic chemistry.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : The compound has been investigated for its potential to inhibit the growth of various microorganisms. Preliminary studies suggest it may possess activity against both Gram-positive and Gram-negative bacteria.

- Anticancer Activity : There is growing evidence that this compound may exhibit anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through specific cellular pathways.

The mechanism of action for this compound involves interaction with specific molecular targets within cells. It may modulate enzyme activities or receptor functions that are crucial for cellular processes:

- Enzyme Inhibition : The compound may inhibit serine proteases and other enzymes involved in critical metabolic pathways.

- Receptor Interaction : It has been suggested that the compound could interact with opioid receptors, which may explain some of its analgesic properties .

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

Table 1: Summary of Biological Activities

Comparative Analysis with Similar Compounds

This compound can be compared with other azocine derivatives to highlight its unique properties:

| Compound | Structure Type | Activity |

|---|---|---|

| (3Z,6Z)-3,6-Octadecatriene | Pheromone component | Limited biological activity |

| (3Z,6Z)-1,3-Dihydroxyazocine | Antimicrobial | Moderate activity against bacteria |

This comparison illustrates the distinctiveness of this compound due to its unique structural characteristics and resultant biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.